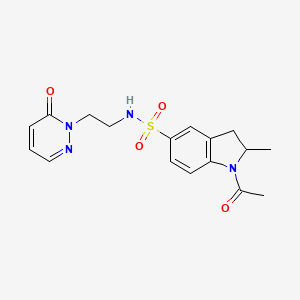

1-acetyl-2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-acetyl-2-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12-10-14-11-15(5-6-16(14)21(12)13(2)22)26(24,25)19-8-9-20-17(23)4-3-7-18-20/h3-7,11-12,19H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEUUJFSARZTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-acetyl-2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide (CAS Number: 1021219-48-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique molecular structure that includes an indoline core and a pyridazinone moiety, which are known to impart specific pharmacological properties.

The molecular formula of the compound is C17H20N4O4S, with a molecular weight of 376.4 g/mol. The structural characteristics of this compound suggest it may interact with various biological targets, particularly enzymes involved in tumor progression.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O4S |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1021219-48-6 |

The biological activity of this compound primarily revolves around its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumors and contribute to tumorigenesis by regulating pH levels within the tumor microenvironment.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that indoline-5-sulfonamides exhibit significant inhibitory activity against CA IX and CA XII. For instance, compounds derived from the indoline scaffold have shown IC50 values in the low nanomolar range, indicating potent inhibition:

- CA IX Inhibition : IC50 values reported as low as 41.3 nM.

- CA XII Inhibition : Comparable or slightly higher IC50 values, demonstrating selectivity towards tumor-associated isoforms.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of 1-acetyl-2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT-29). The results indicate that this compound can reduce cell viability significantly under hypoxic conditions, which are common in solid tumors.

| Cell Line | Condition | IC50 (µM) |

|---|---|---|

| MCF7 | Normoxia | ~12.9 |

| MCF7 | Hypoxia | ~6.5 |

| HT-29 | Hypoxia | ~20 |

Case Studies

A notable case study involved the evaluation of several indoline derivatives, including our compound of interest, against hypoxic tumor cells. The findings revealed that:

- Enhanced Efficacy Under Hypoxia : The compound exhibited improved antiproliferative effects in hypoxic environments compared to normoxic conditions.

- Mechanistic Insights : The inhibition of CA IX led to a reduction in acidification within the tumor microenvironment, which is critical for tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indoline core and sulfonamide group can significantly affect biological activity. For example:

- Aliphatic Chain Length : Variations in the length and branching of the aliphatic chain attached to the sulfonamide group influence the potency against CA IX.

- Substituents on Indoline Core : Substituents that enhance hydrophilicity tend to improve solubility and bioavailability, thereby enhancing overall efficacy.

Comparación Con Compuestos Similares

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture:

- Indoline sulfonamide core : Enhances membrane permeability and stability.

- Acetyl and methyl substituents : Increase lipophilicity and steric bulk compared to simpler indoline derivatives.

- Pyridazinone-ethyl linkage: Introduces hydrogen-bonding capacity and conformational flexibility.

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

- Lipophilicity : The acetyl and methyl groups in the target compound likely increase logP compared to 5a , which has a polar benzyloxy group.

- Solubility: The pyridazinone moiety may enhance aqueous solubility relative to purely aromatic analogs like 6 .

Critical Analysis of Evidence

- indoline core). The benzyloxy group in 5a may reduce metabolic stability compared to the acetylated indoline in the target .

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the indoline-sulfonamide core and the pyridazinone-ethyl moiety under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile).

- Acetylation of the indoline nitrogen using acetyl chloride in the presence of a base (e.g., triethylamine).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

Key parameters for optimization include: - Temperature control (<80°C to prevent decomposition of the pyridazinone ring) .

- Catalyst selection (e.g., DMAP for acetylation) .

- Use of spectroscopic techniques (¹H/¹³C NMR, LC-MS) to confirm intermediate structures and final product purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of the acetyl group (δ ~2.3 ppm for CH₃), sulfonamide (δ ~7.5-8.0 ppm for aromatic protons), and pyridazinone (δ ~6.5-7.0 ppm for NH) .

- High-Resolution Mass Spectrometry (HR-MS): To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern.

- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities and confirm bond connectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies should focus on:

- Core modifications: Systematic variation of substituents (e.g., methyl group at position 2 of indoline, acetyl vs. other acyl groups) to assess impact on target binding .

- Functional group replacements: Substituting the sulfonamide with carboxamide or thiourea to modulate solubility and bioavailability .

- In vitro assays: Testing against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Computational docking: Molecular dynamics simulations to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays: Validate activity using both cell-free (e.g., recombinant enzyme inhibition) and cell-based (e.g., luciferase reporter) systems .

- Metabolic stability testing: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Proteomic profiling: Use affinity chromatography or thermal shift assays to identify unintended protein interactions .

Q. How can researchers identify the primary biological target of this compound?

Methodological Answer:

- Target deconvolution: Employ chemoproteomics (e.g., activity-based protein profiling) to map binding partners in complex biological matrices .

- Kinetic binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for candidate targets .

- Gene knockout/knockdown: CRISPR-Cas9-mediated gene silencing to confirm target relevance in phenotypic assays .

Q. What methodologies address poor aqueous solubility during preclinical testing?

Methodological Answer:

- Co-solvent systems: Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioactivity .

- Salt formation: Convert the sulfonamide to a sodium or potassium salt for improved dissolution .

- Nanoformulations: Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.